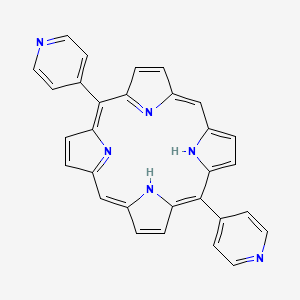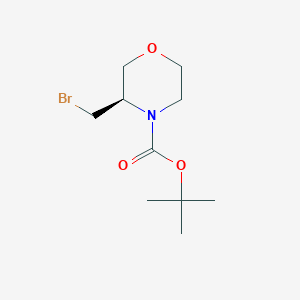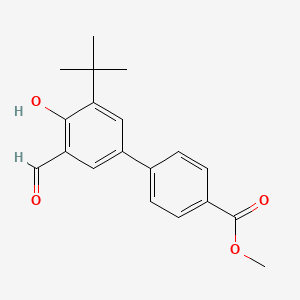![molecular formula C8H8N2OS2 B15073086 Pyridine, 2-[(2-isocyanatoethyl)dithio]- CAS No. 176770-64-2](/img/structure/B15073086.png)
Pyridine, 2-[(2-isocyanatoethyl)dithio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[(2-isocyanatoethyl)dithio]-: is an organic compound with the molecular formula C8H8N2OS2 and a molecular weight of 212.29 g/mol It is characterized by the presence of a pyridine ring substituted with a 2-[(2-isocyanatoethyl)dithio] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(2-isocyanatoethyl)dithio]- typically involves the reaction of pyridine derivatives with isocyanates and thiols under controlled conditions. One common method includes the reaction of 2-mercaptoethylamine with pyridine-2-thiol in the presence of a suitable isocyanate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Pyridine, 2-[(2-isocyanatoethyl)dithio]- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[(2-isocyanatoethyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-[(2-isocyanatoethyl)dithio]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(2-isocyanatoethyl)dithio]- involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential use in biochemical applications and drug development. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
- Pyridine, 2-[(2-isocyanatoethyl)thio]-
- Pyridine, 2-[(2-isocyanatoethyl)amino]-
- Pyridine, 2-[(2-isocyanatoethyl)oxy]-
Comparison: Pyridine, 2-[(2-isocyanatoethyl)dithio]- is unique due to the presence of both isocyanate and dithio groups, which confer distinct reactivity and propertiesThe dithio group enhances its ability to participate in redox reactions and form stable complexes with metals, making it valuable in catalysis and material science .
Properties
CAS No. |
176770-64-2 |
|---|---|
Molecular Formula |
C8H8N2OS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(2-isocyanatoethyldisulfanyl)pyridine |
InChI |
InChI=1S/C8H8N2OS2/c11-7-9-5-6-12-13-8-3-1-2-4-10-8/h1-4H,5-6H2 |
InChI Key |
NQFHXLMVVQSFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
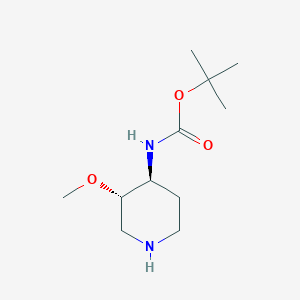
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
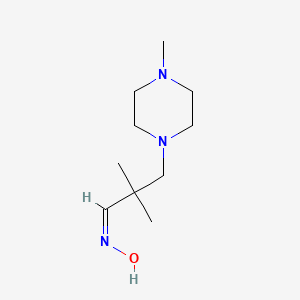
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
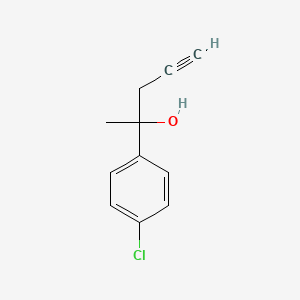
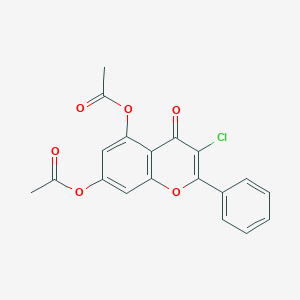

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

